2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
The compound 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine features a pyrazine core substituted with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further functionalized with a 2-bromophenylmethyl group. This structure combines aromatic (pyrazine, bromophenyl) and alicyclic (piperidine) elements, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINATFGUBMJMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-bromophenyl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations: Piperidine vs. Piperazine
Several analogs replace the piperidine ring with a piperazine core. For example:
- 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (): This compound retains the piperidine-piperazine hybrid structure but lacks the pyrazine moiety. Biological evaluation shows moderate dopamine D2 receptor affinity (Ki = 120 nM), highlighting the importance of the piperazine ring in neuroreceptor interactions .
- 1-Aroyl-4-(4-methoxyphenyl)piperazines (): These derivatives feature a piperazine core with aroyl and methoxyphenyl substituents. Crystallographic studies reveal hydrogen bonding patterns that stabilize supramolecular assemblies, a property less evident in piperidine-based analogs .
Key Difference : Piperazine derivatives often exhibit enhanced hydrogen-bonding capacity and solubility compared to piperidine analogs, which may affect pharmacokinetics .
Substituent Variations on the Piperidine Ring
The 2-bromophenylmethyl group distinguishes the target compound from analogs with other aryl or alkyl substituents:
- 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methyl)pyrazine (): Replaces the bromophenyl group with a sulfonamide-linked pyrazole. This substitution reduces lipophilicity (clogP = 1.8 vs. ~3.5 estimated for the target compound) but improves metabolic stability .
- 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile (): Features a methoxypyrazine substituent and a benzonitrile group. The electron-withdrawing nitrile enhances binding to AMP-activated protein kinase (IC50 = 0.8 nM) .
Linkage and Functional Group Variations
The methoxy-pyrazine linkage in the target compound contrasts with sulfonamide or ester linkages in analogs:
- 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (): Sulfonamide linkages confer rigidity and acidity (pKa ≈ 6.5), whereas the methoxy group in the target compound offers flexibility and neutral pH stability .
- 6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine (): Substitutes pyrazine with a nitroimidazole ring, enhancing radiosensitizing properties but reducing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
